![molecular formula C17H16N2O2S2 B12806976 Acridine, 4,9-bis(ethylthio)-1-nitro- CAS No. 128093-92-5](/img/structure/B12806976.png)
Acridine, 4,9-bis(ethylthio)-1-nitro-
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Overview
Description
Acridine, 4,9-bis(ethylthio)-1-nitro- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The addition of ethylthio and nitro groups to the acridine core enhances its chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 4,9-bis(ethylthio)-1-nitro- typically involves the nitration of acridine followed by the introduction of ethylthio groups. One common method includes:
Nitration: Acridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitrated acridine is then reacted with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the ethylthio groups at the 4 and 9 positions.
Industrial Production Methods
Industrial production of acridine, 4,9-bis(ethylthio)-1-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acridine, 4,9-bis(ethylthio)-1-nitro- undergoes various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Acridine derivatives are well-known for their anticancer properties. Acridine, 4,9-bis(ethylthio)-1-nitro- exhibits significant potential as an anticancer agent through the following mechanisms:
- DNA Intercalation : This compound can intercalate into DNA strands, disrupting replication and transcription processes. It has been shown to inhibit topoisomerase II activity, an essential enzyme for DNA manipulation during cell division.
- Induction of Apoptosis : Studies indicate that acridine derivatives can induce apoptosis in cancer cells, particularly those resistant to conventional chemotherapy.
- Enhanced Efficacy Against Multidrug-Resistant Cells : The compound has demonstrated the ability to sensitize multidrug-resistant cancer cells to standard chemotherapy agents, making it a promising lead compound for further development.
Antimicrobial Properties
Beyond its anticancer applications, acridine, 4,9-bis(ethylthio)-1-nitro- also shows promising antimicrobial activity. The structural characteristics of the compound suggest:
- Broad Spectrum Activity : Acridine derivatives have been tested against various bacterial strains and have shown efficacy in inhibiting growth .
- Potential Use Against Resistant Strains : Given the increasing prevalence of antibiotic-resistant bacteria, compounds like acridine, 4,9-bis(ethylthio)-1-nitro- could be vital in developing new antimicrobial therapies.
Comparative Analysis with Other Acridine Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
Acridine | Basic structure with varying substitutions | Antimicrobial and anticancer |
Amsacrine | Contains an anilino group | Anticancer; DNA intercalator |
Ethylthioacridine | Ethylthio substituent | Antimicrobial; potential anticancer |
9-Anilinoacridine | Aniline substitution at position 9 | Anticancer; topoisomerase inhibitor |
Acridine, 4,9-bis(ethylthio)-1-nitro- is distinguished by its specific combination of a nitro group and two ethylthio groups at positions 4 and 9. This configuration not only enhances its solubility but also increases its potential reactivity towards biological targets compared to other acridine derivatives.
Case Studies
Several studies have documented the efficacy of acridine derivatives in various applications:
- In Vitro Studies on Anticancer Activity : Research involving tissue culture models has demonstrated that acridine derivatives can significantly inhibit the growth of neoplastic cells. For instance, experiments using KB cell lines showed marked reductions in cell viability upon treatment with acridine compounds .
- Antimicrobial Testing : A study examining the antibiotic action of new 9-(ethylthio)acridines found that these compounds exhibited potent activity against multiple bacterial strains. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of acridine, 4,9-bis(ethylthio)-1-nitro- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also generate reactive oxygen species (ROS) upon metabolic activation, contributing to its cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing.
Comparison with Similar Compounds
Acridine, 4,9-bis(ethylthio)-1-nitro- can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Acriflavine: An antiseptic and antimicrobial agent.
9-Aminoacridine: Used as a mutagen and in the study of DNA interactions.
Uniqueness
The presence of both ethylthio and nitro groups in acridine, 4,9-bis(ethylthio)-1-nitro- imparts unique chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. This makes it distinct from other acridine derivatives and valuable for specific research applications.
Properties
CAS No. |
128093-92-5 |
---|---|
Molecular Formula |
C17H16N2O2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4,9-bis(ethylsulfanyl)-1-nitroacridine |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-22-14-10-9-13(19(20)21)15-16(14)18-12-8-6-5-7-11(12)17(15)23-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
NVHKKDFBUAXEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C2=C(C3=CC=CC=C3N=C12)SCC)[N+](=O)[O-] |
Origin of Product |
United States |
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